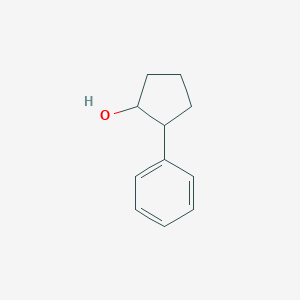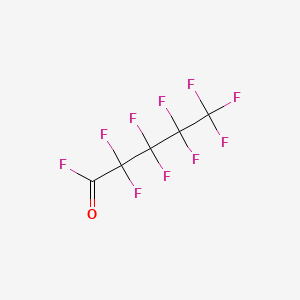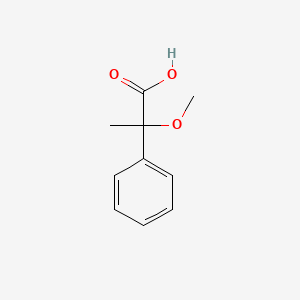
2-甲氧基-2-苯基丙酸
描述
2-Methoxy-2-phenylpropanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid, characterized by the presence of a methoxy group attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
2-Methoxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of sodium methoxide, followed by hydrolysis and acidification to yield the final product . The reaction conditions typically involve heating the mixture to 20-100°C and maintaining the pressure between 0.5-6 MPa.
Industrial Production Methods: In industrial settings, the production of 2-methoxy-2-phenylpropanoic acid often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions: 2-Methoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 2-methoxy-2-phenylpropanoic acid involves its interaction with various molecular targets. The methoxy group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, participating in metabolic pathways and influencing biochemical processes .
相似化合物的比较
Phenylpropanoic acid: Lacks the methoxy group, making it less reactive in certain reactions.
2-Methyl-2-phenylpropanoic acid: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 2-Methoxy-2-phenylpropanoic acid is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications. This functional group also influences its physical and chemical properties, distinguishing it from other phenylpropanoic acid derivatives.
属性
IUPAC Name |
2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13-2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVVKQANLPHXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322790, DTXSID20875994 | |
| Record name | 2-methoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIONICACID2METHOXY2PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-67-5 | |
| Record name | NSC402043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methoxy-2-phenylpropanoic acid in chemical analysis?
A1: 2-Methoxy-2-phenylpropanoic acid, commonly known as Mosher's Acid, serves as a crucial chiral derivatizing agent (CDA). [, , , , ] This means it reacts with chiral molecules, like alcohols or amines, to form diastereomeric esters or amides. These diastereomers, unlike enantiomers, possess distinct physical properties, making them easily distinguishable by techniques like NMR spectroscopy and HPLC. [, , , ] By analyzing the spectral differences, researchers can determine the enantiomeric purity and even the absolute configuration of the original chiral molecule. [, , ]
Q2: How does the structure of Mosher's Acid contribute to its effectiveness as a CDA?
A2: The effectiveness of Mosher's Acid stems from its unique structural features:
- The trifluoromethyl (CF3) group: This strongly electron-withdrawing group enhances the chemical shift dispersion in NMR spectra, making it easier to differentiate between diastereomers. [, ]
- The methoxy (OCH3) group: This group plays a crucial role in dictating the conformation of the Mosher's Acid derivative. [] X-ray crystallography studies reveal that the methoxy group participates in a "bifurcated hydrogen bond" or "methoxy-group-assisted salt bridge" with the target molecule. [] This interaction contributes to the observed conformational preferences in the derivative, impacting the NMR data. []
- The phenyl group: This aromatic ring can engage in π-π interactions with the target molecule, further influencing the conformation and enhancing NMR spectral differences. []
Q3: Can you elaborate on the conformational preferences observed in Mosher's Acid derivatives?
A3: X-ray crystallography and Cambridge Structural Database (CSD) analyses of Mosher's esters, particularly those derived from secondary alcohols, highlight specific conformational trends. [] A significant portion (~65%) of these esters exhibit a dihedral angle between the ester carbonyl and the CF3 group within the range of -30° to 0°. [] This preferential conformation arises from the combined influence of steric factors and the aforementioned methoxy-group-assisted interactions. [] Understanding these conformational preferences is crucial for accurate interpretation of NMR data and subsequent determination of absolute configuration.
Q4: Are there any limitations or challenges associated with using Mosher's Acid as a CDA?
A4: While a powerful tool, the use of Mosher's Acid as a CDA presents certain considerations:
Q5: Beyond chiral analysis, are there other applications of Mosher's Acid derivatives?
A5: Yes, Mosher's Acid derivatives find applications in studying biological systems. For instance, researchers synthesized (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates, reactive analogs of Mosher's Acid, to investigate phloem transport in plants. [, ] By comparing the translocation of these enantiomeric isocyanates, the study concluded that stereospecific carriers were not involved in the phloem transport of the tested weak acids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


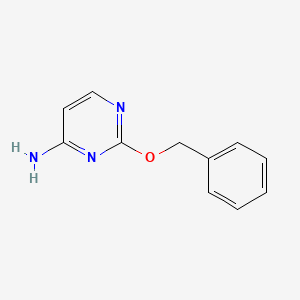
![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)
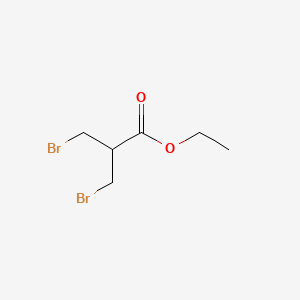
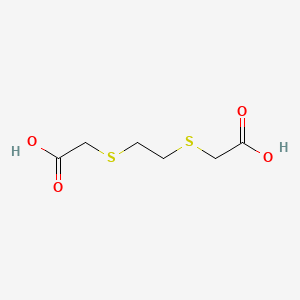
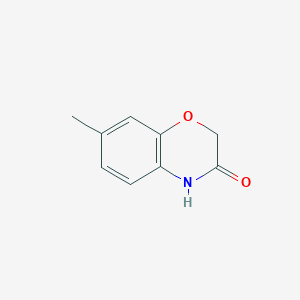
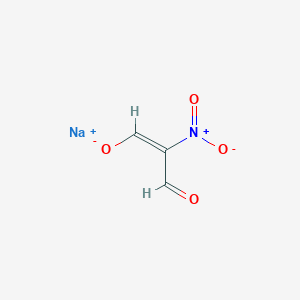
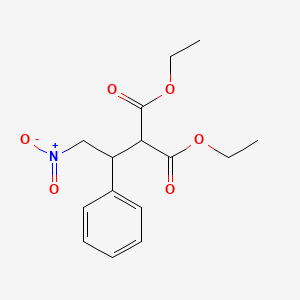
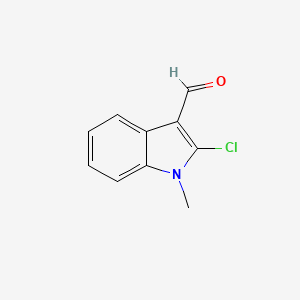
![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)

